molecular formula C28H22N4O4S4 B13431777 Bis[2-(2-mercaptobenzoyl)hydrazide] 2,2'-Dithiobis-benzoic Acid

Bis[2-(2-mercaptobenzoyl)hydrazide] 2,2'-Dithiobis-benzoic Acid

Cat. No.: B13431777
M. Wt: 606.8 g/mol
InChI Key: LLSCXYAYBZEUTP-UHFFFAOYSA-N
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Description

Bis[2-(2-mercaptobenzoyl)hydrazide] 2,2’-Dithiobis-benzoic Acid: is a complex organic compound with the molecular formula C28H22N4O4S4 and a molecular weight of 606.76 g/mol . This compound is primarily used as an intermediate in the synthesis of N,N’-Bis(2-mercaptobenzoyl)hydrazide , which is a selective inhibitor of HIV-1 integrase. It is known for its specificity in targeting HIV-1 integrase without affecting other retroviral targets or human topoisomerases.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis[2-(2-mercaptobenzoyl)hydrazide] 2,2’-Dithiobis-benzoic Acid typically involves the reaction of 2-mercaptobenzoyl hydrazide with 2,2’-dithiobis-benzoic acid under controlled conditions. The reaction is carried out in a suitable solvent, such as dimethyl sulfoxide (DMSO), and may require the use of catalysts or specific temperature and pressure conditions to ensure optimal yield and purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistency and efficiency. Quality control measures are implemented to monitor the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: Bis[2-(2-mercaptobenzoyl)hydrazide] 2,2’-Dithiobis-benzoic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form disulfide bonds.

    Reduction: Reduction reactions can break disulfide bonds to form thiol groups.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include derivatives with modified functional groups, such as thiol or disulfide groups, which can further participate in other chemical reactions.

Scientific Research Applications

Chemistry: In chemistry, Bis[2-(2-mercaptobenzoyl)hydrazide] 2,2’-Dithiobis-benzoic Acid is used as a building block for synthesizing more complex molecules. Its ability to form disulfide bonds makes it valuable in the study of redox reactions and thiol-disulfide exchange processes.

Biology: In biological research, this compound is used to study the inhibition of HIV-1 integrase, a key enzyme in the replication of the HIV virus. Its specificity for HIV-1 integrase makes it a valuable tool in antiviral research.

Medicine: In medicine, the compound’s role as an HIV-1 integrase inhibitor has potential therapeutic applications in the treatment of HIV/AIDS. Research is ongoing to explore its efficacy and safety in clinical settings.

Industry: In the industrial sector, Bis[2-(2-mercaptobenzoyl)hydrazide] 2,2’-Dithiobis-benzoic Acid is used in the production of pharmaceuticals and other chemical products. Its ability to form stable disulfide bonds makes it useful in various manufacturing processes.

Mechanism of Action

The mechanism of action of Bis[2-(2-mercaptobenzoyl)hydrazide] 2,2’-Dithiobis-benzoic Acid involves the inhibition of HIV-1 integrase. This enzyme is responsible for integrating the viral DNA into the host cell genome, a critical step in the HIV replication cycle. By inhibiting this enzyme, the compound prevents the replication of the virus. The molecular targets include the active site of the integrase enzyme, where the compound binds and blocks its activity.

Comparison with Similar Compounds

    N,N’-Bis(2-mercaptobenzoyl)hydrazide: This compound is directly related to Bis[2-(2-mercaptobenzoyl)hydrazide] 2,2’-Dithiobis-benzoic Acid and shares similar properties and applications.

    2-Mercaptobenzoyl Hydrazide: A precursor in the synthesis of the target compound, it also exhibits similar reactivity and functional group characteristics.

Uniqueness: Bis[2-(2-mercaptobenzoyl)hydrazide] 2,2’-Dithiobis-benzoic Acid is unique in its ability to specifically inhibit HIV-1 integrase without affecting other enzymes or viral targets. This specificity makes it a valuable tool in antiviral research and potential therapeutic applications.

Biological Activity

Bis[2-(2-mercaptobenzoyl)hydrazide] 2,2'-Dithiobis-benzoic Acid , often referred to as BMBDA , is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of BMBDA, exploring its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

BMBDA is characterized by its unique molecular structure, which includes hydrazide and dithiobis functionalities. The chemical formula is C14H12N2S4C_{14}H_{12}N_2S_4, and it has a molecular weight of approximately 332.49 g/mol. Its structure allows for interactions with various biological targets, making it a candidate for therapeutic applications.

PropertyValue
Molecular FormulaC14H12N2S4C_{14}H_{12}N_2S_4
Molecular Weight332.49 g/mol
Melting Point153 °C
SolubilitySoluble in DMSO

Antiviral Properties

One of the most notable biological activities of BMBDA is its antiviral properties . Research indicates that BMBDA acts as a selective inhibitor of HIV-1 integrase, a crucial enzyme in the HIV replication cycle. In vitro studies have shown that it exhibits no significant activity against other retroviral targets such as reverse transcriptase or protease, highlighting its specificity for HIV-1 integrase .

The mechanism by which BMBDA inhibits HIV-1 integrase involves the disruption of the enzyme's catalytic activity. This inhibition prevents the integration of viral DNA into the host genome, thereby halting viral replication. Studies suggest that BMBDA binds to the active site of integrase, leading to conformational changes that reduce enzyme function .

Antioxidant Activity

In addition to its antiviral effects, BMBDA has demonstrated antioxidant properties . It scavenges free radicals and reduces oxidative stress in cellular environments. This activity is particularly relevant in the context of diseases associated with oxidative damage, such as cancer and neurodegenerative disorders .

Case Studies

  • HIV-1 Integrase Inhibition : A study published in Chemical Communications evaluated the efficacy of BMBDA against HIV-1 integrase in cell cultures. Results showed a significant reduction in viral load when treated with BMBDA compared to untreated controls .
  • Oxidative Stress Reduction : Research conducted on neuronal cells indicated that BMBDA reduced markers of oxidative stress significantly. The study suggested potential applications in neuroprotection .
  • Cytotoxicity Assessments : In vitro cytotoxicity assays revealed that while BMBDA effectively inhibited viral replication, it exhibited minimal cytotoxic effects on human cell lines at therapeutic concentrations .

Table 2: Summary of Biological Activities

ActivityEffectReference
HIV-1 Integrase InhibitionSignificant reduction in viral load
Antioxidant ActivityReduction in oxidative stress markers
CytotoxicityMinimal cytotoxic effects at therapeutic doses

Properties

Molecular Formula

C28H22N4O4S4

Molecular Weight

606.8 g/mol

IUPAC Name

2-sulfanyl-N'-[2-[[2-[[(2-sulfanylbenzoyl)amino]carbamoyl]phenyl]disulfanyl]benzoyl]benzohydrazide

InChI

InChI=1S/C28H22N4O4S4/c33-25(17-9-1-5-13-21(17)37)29-31-27(35)19-11-3-7-15-23(19)39-40-24-16-8-4-12-20(24)28(36)32-30-26(34)18-10-2-6-14-22(18)38/h1-16,37-38H,(H,29,33)(H,30,34)(H,31,35)(H,32,36)

InChI Key

LLSCXYAYBZEUTP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NNC(=O)C2=CC=CC=C2SSC3=CC=CC=C3C(=O)NNC(=O)C4=CC=CC=C4S)S

Origin of Product

United States

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